molecular formula C7H14N2O2 B15204320 5-Hydroxy-1,2,4,5-tetramethylpyrazolidin-3-one

5-Hydroxy-1,2,4,5-tetramethylpyrazolidin-3-one

Cat. No.: B15204320
M. Wt: 158.20 g/mol
InChI Key: MKTSNDOFMKLMDE-UHFFFAOYSA-N
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Description

5-Hydroxy-1,2,4,5-tetramethylpyrazolidin-3-one is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1,2,4,5-tetramethylpyrazolidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2,4,5-tetramethylpyrazolidine with an oxidizing agent to introduce the hydroxyl group at the 5-position. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-1,2,4,5-tetramethylpyrazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding 1,2,4,5-tetramethylpyrazolidine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: 1,2,4,5-tetramethylpyrazolidine.

    Substitution Products: Various substituted pyrazolidinones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,2,4,5-tetramethylpyrazolidin-3-one involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

    1,2,4,5-Tetramethylpyrazolidine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    5-Hydroxy-1,2,4-trimethylpyrazolidin-3-one: Similar structure but with one less methyl group, affecting its steric and electronic properties.

Uniqueness: 5-Hydroxy-1,2,4,5-tetramethylpyrazolidin-3-one is unique due to the presence of the hydroxyl group at the 5-position, which significantly influences its chemical behavior and potential applications. This structural feature distinguishes it from other pyrazolidinone derivatives and contributes to its specific reactivity and biological activities.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

5-hydroxy-1,2,4,5-tetramethylpyrazolidin-3-one

InChI

InChI=1S/C7H14N2O2/c1-5-6(10)8(3)9(4)7(5,2)11/h5,11H,1-4H3

InChI Key

MKTSNDOFMKLMDE-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(N(C1(C)O)C)C

Origin of Product

United States

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